N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(2,4,5-trimethylbenzenesulfonyl)butanamide
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Overview
Description
“N-{8-oxatricyclo[7400^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(2,4,5-trimethylbenzenesulfonyl)butanamide” is a complex organic compound that features a unique tricyclic structure fused with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(2,4,5-trimethylbenzenesulfonyl)butanamide” likely involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. A possible synthetic route could involve:
Formation of the Tricyclic Core: This might be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure.
Functionalization: Introduction of the oxo group and the sulfonamide group could be done through selective oxidation and sulfonylation reactions, respectively.
Final Coupling: The butanamide moiety could be introduced through an amide coupling reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each step to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like chromatography to purify intermediates and the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide group.
Receptor Binding: Possible binding to biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Antimicrobial Activity: Possible antimicrobial properties due to the sulfonamide group.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Chemical Sensors: Possible application in the development of chemical sensors.
Mechanism of Action
The mechanism of action of “N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(2,4,5-trimethylbenzenesulfonyl)butanamide” would depend on its specific application. Generally, it might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Influencing biochemical pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups.
Tricyclic Compounds: Molecules with similar tricyclic structures.
Uniqueness
Structural Complexity: The unique combination of a tricyclic core with a sulfonamide group.
Functional Diversity: The presence of multiple functional groups allowing diverse chemical reactivity.
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,5-trimethylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4S/c1-5-8-25(27)26(31(28,29)24-14-17(3)16(2)13-18(24)4)19-11-12-23-21(15-19)20-9-6-7-10-22(20)30-23/h11-15H,5-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREJFFGAJSXKDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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